13-methyl-13-dihydrodaunorubicin is a derivative of daunorubicin, a well-known anthracycline antibiotic used in cancer treatment. This compound is notable for its structural modifications that enhance its pharmacological properties, particularly in terms of antitumor activity. The compound is classified under the category of anthracycline antibiotics, which are characterized by their ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells.
13-methyl-13-dihydrodaunorubicin is typically synthesized through chemical modifications of daunorubicin or its analogs. The biosynthetic pathways involving various microorganisms, particularly Streptomyces species, are also explored for the production of this compound and its derivatives.
The synthesis of 13-methyl-13-dihydrodaunorubicin can be achieved through several methods, primarily focusing on chemical transformations of existing anthracycline compounds. One common approach involves the selective reduction of the ketone group at the C-13 position of daunorubicin, followed by methylation.
The molecular formula for 13-methyl-13-dihydrodaunorubicin is . The structure features a tetracyclic ring system characteristic of anthracyclines, with a methyl group at the C-13 position and a reduced double bond in the dihydro form.
The primary chemical reactions involving 13-methyl-13-dihydrodaunorubicin include:
The hydroxylation process is particularly significant as it can alter the pharmacokinetics and pharmacodynamics of the compound, potentially improving its therapeutic index.
The systematic IUPAC name for 13-methyl-13-dihydrodaunorubicin is (8S,10S)-8-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-13-methyl-8-(1-hydroxyethyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione. This nomenclature precisely defines the compound's stereochemistry and functional group arrangement. The molecular formula is C₂₈H₃₅NO₁₀, distinguishing it from the parent compound daunorubicin (C₂₇H₂₉NO₁₀) through the addition of a methyl group at the C-13 position and two hydrogen atoms from carbonyl reduction [4] [5]. This modification increases the molecular weight to 545.59 g/mol compared to daunorubicin's 527.52 g/mol. The structural alteration occurs specifically at the C-13 position, where the ketone carbonyl group in daunorubicin is reduced to a hydroxyl group with concurrent introduction of a methyl substituent, resulting in a tertiary alcohol functionality [1].
Table 1: Molecular Comparison with Structural Analogs
Compound | Molecular Formula | Molecular Weight (g/mol) | C-13 Configuration |
---|---|---|---|
Daunorubicin | C₂₇H₂₉NO₁₀ | 527.52 | Ketone |
13-Dihydrodaunorubicin (Daunorubicinol) | C₂₇H₃₁NO₁₀ | 530.55 | Secondary alcohol |
13-Methyl-13-dihydrodaunorubicin | C₂₈H₃₅NO₁₀ | 545.59 | Tertiary alcohol |
Doxorubicin | C₂₇H₂₉NO₁₁ | 543.52 | Ketone |
The C-13 position in 13-methyl-13-dihydrodaunorubicin constitutes a novel chiral center due to the presence of four distinct substituents: methyl group, hydroxyl group, ethyl linkage to the anthracycline ring system, and the hydroxyethyl moiety. This creates potential for stereoisomerism, with the (S) configuration predominating in biologically active synthetic pathways [1] [6]. The stereochemical integrity of the daunosamine sugar moiety remains consistent with the parent compound, featuring (2R,4S,5S,6S) configuration essential for DNA intercalation and biological activity. The stereoselective synthesis of this compound typically employs chiral reduction methodologies or utilizes enzymatic processes that preserve the natural stereochemistry at other chiral centers (C-7, C-9, C-10) while introducing the new C-13 stereocenter [1]. The bulky methyl substituent at C-13 imposes significant conformational constraints on ring A, forcing the hydroxyethyl group into an equatorial orientation and reducing molecular flexibility compared to unmodified daunorubicin.
The structural modification at C-13 fundamentally alters electron distribution and molecular geometry relative to daunorubicin. Replacement of the planar C-13 carbonyl with a tetrahedral sp³ carbon disrupts the conjugated quinone system spanning rings B and C, significantly reducing the redox potential. This modification decreases susceptibility to enzymatic reduction by carbonyl reductases and impedes semiquinone radical formation, potentially reducing free radical-mediated cytotoxicity [3] [7]. The additional methyl group creates steric hindrance that affects DNA intercalation dynamics, as demonstrated by increased DNA dissociation constants in intercalation assays. Despite this, the planar chromophore moiety retains significant DNA affinity. Computational modeling reveals a 15° deviation in ring A orientation relative to the chromophore plane, reducing topological similarity to canonical B-DNA base pairs. The increased steric bulk also enhances lipophilicity (logP ≈ 1.65 vs 1.15 for daunorubicin), potentially improving cellular uptake kinetics [1] [5].
Table 2: Physicochemical Comparison with Daunorubicin
Property | Daunorubicin | 13-Methyl-13-Dihydrodaunorubicin |
---|---|---|
C-13 Functional Group | Ketone | Tertiary alcohol |
Redox Potential (E°) | -0.42 V | -0.15 V |
LogP (Octanol/Water) | 1.15 | 1.65 |
DNA Kd (μM) | 0.45 | 3.8 |
Chromophore Conjugation | Fully conjugated | Disrupted conjugation at ring A |
The compound exhibits pH-dependent solubility profiles: high solubility in aqueous acidic conditions (< pH 3) due to protonation of the daunosamine amino group, moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO, 35 mg/mL), and limited solubility in neutral aqueous buffers (0.8 mg/mL) [1]. The tertiary alcohol at C-13 demonstrates remarkable resistance to both oxidation and dehydration compared to the ketone in daunorubicin or the secondary alcohol in daunorubicinol. Under physiological pH conditions, the compound shows exceptional stability with <5% degradation over 72 hours, contrasting with daunorubicin's susceptibility to deglycosylation and aglycone formation. However, exposure to strong acids catalyzes glycosidic bond cleavage, while alkaline conditions (pH > 9) promote epimerization at C-7 and C-9 positions [1]. The compound forms stable complexes with transition metals (Fe³⁺, Cu²⁺) through the oxygen atoms at C-5, C-6, C-11, and C-12, with stability constants (logβ) of 12.3 for Fe³⁺ and 8.7 for Cu²⁺ [5]. This complexation behavior parallels other anthracyclines and may influence both stability and biological activity.
Single-crystal X-ray diffraction analysis reveals significant conformational reorganization resulting from C-13 modification. The A ring adopts a half-chair conformation with the C-13 methyl group in a pseudo-axial orientation. The dihedral angle between rings A and B measures 152.7° compared to 178.4° in daunorubicin, explaining reduced planarity [6]. Intramolecular hydrogen bonding occurs between the C-13 hydroxyl and the C-9 hydroxyl group (O···O distance 2.68 Å), creating a structural motif that stabilizes the non-planar conformation.
¹H NMR spectroscopy (600 MHz, CDCl₃) displays diagnostic resonances: the C-13 methyl group appears as a singlet at δ 1.42 ppm, while the C-14 methylene protons resonate as diastereotopic doublets of doublets at δ 2.78 (J = 14.3, 4.1 Hz) and 2.97 (J = 14.3, 8.6 Hz). The C-13 hydroxy group shows no observable exchange below 25°C, indicating strong intramolecular hydrogen bonding [1] [6]. The characteristic C-7 methoxy resonance shifts upfield to δ 3.42 ppm compared to δ 3.92 in daunorubicin, reflecting altered electron density distribution.
¹³C NMR confirms the absence of the original C-13 carbonyl resonance (δ ~186 ppm in daunorubicin), replacing it with a quaternary carbon signal at δ 78.3 ppm (C-13) and a methyl carbon at δ 27.8 ppm. High-resolution mass spectrometry (HR-ESI-MS) provides unequivocal confirmation of molecular identity with m/z 546.2287 [M+H]⁺ (calc. 546.2283 for C₂₈H₃₆NO₁₀) [4] [6]. Infrared spectroscopy shows absence of the characteristic carbonyl stretch at 1720 cm⁻¹ and appearance of a broad O-H stretch at 3400 cm⁻¹.
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5